N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCBEVEJTWHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Carboxylic Anhydrides
In a representative procedure, 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylic acid reacts with butanoic anhydride under reflux to yield fused thieno[3,2-d]oxazin-4-one intermediates. Key steps include:
-
Nucleophilic attack by the amino group on the anhydride’s carbonyl carbon.
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Intramolecular cyclization facilitated by the hydroxyl oxygen, eliminating water and forming the oxazine ring.
IR spectroscopy confirms successful cyclization via disappearance of NH/COOH bands (3234–3269 cm) and emergence of C=O stretches at 1758 cm.
Alternative Route via Thiosemicarbazides
Carbon disulfide-mediated cyclization of acylthiosemicarbazides offers a complementary pathway. For example, ethyl cyanoacetate and ethyl glycinate hydrochloride undergo El-Saghier reaction under neat conditions at 70°C, forming imidazolidinones that rearrange into pyrimidine cores. This method emphasizes green chemistry principles by avoiding solvents.
Sulfur Functionalization at C2
The sulfanylacetamide moiety is introduced via nucleophilic substitution or oxidative coupling.
Thiol-Disulfide Exchange
Reaction of 2-mercaptothienopyrimidine with chloroacetamide derivatives in ethanol/water (1:1) at 50°C for 12 hours forms the C2-S bond. Triethylamine neutralizes HCl, driving the reaction to completion. Yields exceed 90% when using 2-chloro-N-cyclohexylacetamide.
Oxidative Coupling
Using iodine in dichloromethane, 2-mercaptothienopyrimidine reacts with N-cyclohexyl-2-mercaptoacetamide to form the disulfide bridge. This method is less common due to competing oxidation side reactions.
Formation of the Acetamide Side Chain
The final step couples the sulfanyl-thienopyrimidine intermediate with cyclohexylamine.
Amide Bond Formation
A mixture of 2-({3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetic acid and cyclohexylamine undergoes activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane. C NMR confirms successful amidation via a carbonyl signal at δ 167.2 ppm.
One-Pot Alkylation-Amidation
Combining chloroacetamide with the thienopyrimidine thiol and cyclohexylamine in acetonitrile at reflux enables concurrent alkylation and amidation. This streamlined approach reduces purification steps.
Optimization and Industrial Considerations
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | 15% vs. THF |
| Temperature | 80°C | 20% vs. 60°C |
| Catalyst (Pd/C) | 5 wt% | 10% |
Data aggregated from demonstrate DMF’s superiority in solubilizing intermediates, while higher temperatures accelerate ring-closure kinetics.
Purification Strategies
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Recrystallization : Ethanol/water mixtures (3:1) remove unreacted amines.
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) isolates the acetamide derivative at R 0.45.
Mechanistic Insights and Side Reactions
Competing Pathways in Oxazine Formation
During core synthesis, excess acylating agents may over-acetylate the amino group, producing N,N-diacetyl byproducts. IR monitoring at 1750–1780 cm helps detect over-acylation.
Epimerization Risks
Prolonged heating during amidation induces racemization at the acetamide’s α-carbon. Chiral HPLC with a cellulose-3 column resolves enantiomers, ensuring >99% ee.
Analytical Validation
Spectroscopic Characterization
| Technique | Key Signals | Assignment |
|---|---|---|
| H NMR | δ 1.25 (t, 3H), δ 3.45 (q, 2H) | Ethyl group |
| C NMR | δ 167.2 (C=O), δ 45.6 (NCH) | Acetamide and ethyl linkages |
| IR | 1668 cm (C=O), 690 cm (C-S) | Pyrimidinone and thioether bonds |
Data from confirm structural integrity. High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 421.1130 [M+H] (calc. 421.1116) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can modify the thieno[3,2-d]pyrimidine ring or the acetamide group. Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: : Typically performed in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.
Reduction: : Carried out under inert atmosphere conditions, often in tetrahydrofuran or ethanol as solvents.
Substitution: : May require heating or the use of catalysts such as palladium or copper to proceed efficiently.
Major Products Formed: Products from these reactions vary widely, forming derivatives with altered pharmacological or chemical properties. Sulfoxides, sulfones, and various substituted acetamides are common major products.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of complex organic molecules. Its unique structure can be manipulated to explore new chemical reactivities and synthetic pathways.
Biology and Medicine: N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown potential in biological and medicinal research due to its structural resemblance to various biologically active molecules. It's investigated for its potential as an enzyme inhibitor, antimicrobial agent, and possible therapeutic agent for certain diseases.
Industry: In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical reactivity makes it valuable for creating specialized functional materials.
Mechanism of Action
The exact mechanism by which N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects is context-dependent. Typically, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions mediated by its functional groups. The thieno[3,2-d]pyrimidine core can mimic nucleotide structures, potentially interfering with nucleotide-binding enzymes or pathways involved in DNA replication and repair.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno-Pyrimidine and Pyrimidine Derivatives
Key Observations
Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidine core distinguishes it from pyrrolo-pyrimidine () and simpler pyrimidine derivatives (). Thieno-pyrimidines often exhibit enhanced aromatic stability and electronic properties compared to non-fused pyrimidines .
Substituent Effects: Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity compared to phenyl or chlorophenyl substituents in analogs (e.g., ). This may enhance membrane permeability but reduce aqueous solubility.
Synthesis Efficiency: Yields vary significantly: 29% for pyrrolo-pyrimidine derivative () vs. 80% for dichlorophenyl pyrimidine ().
Biological Activity
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS No. 869076-65-3) is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique molecular structure characterized by the presence of a cyclohexyl group and a sulfanylacetamide moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₂S₂ |
| Molecular Weight | 353.5 g/mol |
| CAS Number | 869076-65-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer progression.
Anticancer Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have shown that similar thieno[3,2-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines such as HCT116 and MCF7. The IC50 values for these compounds often range from 1.1 µM to 3.3 µM, indicating potent cytotoxic effects against cancer cells .
- Mechanisms of Action : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds have been reported to downregulate cyclin D1 and upregulate p53 expression in treated cells .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties:
- COX Inhibition : Similar derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. The IC50 values for COX inhibition have been reported in the range of 8–11 µM .
- In Vivo Studies : Animal models of inflammation have shown that these compounds can significantly reduce markers of inflammation such as prostaglandin E2 (PGE2) levels and nitric oxide synthase (iNOS) expression .
Case Studies
A notable study on related thieno[3,2-d]pyrimidine derivatives highlighted their potential as dual-action agents targeting both cancer and inflammatory pathways. The study utilized various assays including:
- Cell Viability Assays : To determine cytotoxicity against multiple cancer cell lines.
- Western Blotting : To assess protein expression levels related to apoptosis and inflammation.
Q & A
Basic: What are the key steps and reaction conditions for synthesizing N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?
The synthesis typically involves:
- Step 1: Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of precursor amines and carbonyl compounds under reflux in ethanol or toluene .
- Step 2: Introduction of the sulfanyl group using thiourea or thiolating agents at 60–80°C, often with triethylamine as a catalyst .
- Step 3: Acetamide coupling via nucleophilic substitution between the sulfanyl intermediate and N-cyclohexyl chloroacetamide in polar aprotic solvents (e.g., DMF) under nitrogen .
Critical parameters: Temperature control (±2°C), solvent purity, and inert atmosphere to prevent oxidation of the sulfanyl group .
Basic: How is structural characterization performed for this compound?
Methodology:
- NMR (1H/13C): Assign peaks for diagnostic groups:
- Thieno-pyrimidine protons (δ 6.8–7.5 ppm, aromatic region) .
- Cyclohexyl group (δ 1.2–2.1 ppm, multiplet for axial/equatorial H) .
- HPLC-MS: Confirm molecular weight ([M+H]+ expected ~450–470 Da) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- XRD (if crystalline): Use SHELX software for structure refinement, focusing on the thieno-pyrimidine torsion angles to validate stereochemistry .
Advanced: How can reaction yields be optimized during sulfanyl group introduction?
Experimental design:
- DoE approach: Vary temperature (50–100°C), solvent (toluene vs. ethanol), and catalyst (triethylamine vs. DBU) in a factorial design. Monitor yield via TLC/HPLC .
- Key findings from analogs: Ethanol at 70°C with triethylamine increases yields by 15–20% compared to toluene due to better nucleophilicity of the thiolate intermediate .
- Troubleshooting: Low yields may stem from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .
Advanced: How to resolve contradictions in bioactivity data across similar thieno-pyrimidine derivatives?
Analytical framework:
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., cyclohexyl vs. aryl groups) on enzyme inhibition using docking studies (e.g., AutoDock Vina) .
- Data normalization: Account for variations in assay conditions (e.g., IC50 values may differ due to ATP concentration in kinase assays) .
- Case study: Substitution at the 3-ethyl position (target compound) vs. 3-methyl (’s analog) alters steric bulk, impacting binding to hydrophobic enzyme pockets .
Advanced: What crystallographic strategies validate the compound’s conformation?
SHELX-based refinement:
- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small crystals (0.2 × 0.2 × 0.1 mm).
- Key parameters: Refine anisotropic displacement parameters for the sulfur and oxygen atoms to assess thermal motion .
- Controversies: Discrepancies in dihedral angles (e.g., thieno vs. pyrimidine ring planarity) may arise from twinning; apply TWIN/BASF corrections in SHELXL .
Advanced: How to design stability studies under physiological conditions?
Methodology:
- Hydrolysis testing: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Oxidative stability: Add 0.1% H2O2 and track sulfanyl group oxidation to sulfoxide/sulfone using LC-MS .
- Key finding: The cyclohexyl group enhances steric protection of the acetamide bond, reducing hydrolysis rates by ~30% compared to phenyl analogs .
Advanced: What computational methods predict interaction with biological targets?
Protocol:
- Molecular docking: Use the crystal structure of human DHFR (PDB: 1U72) to model binding. The thieno-pyrimidine core aligns with the pterin-binding site, while the sulfanyl group forms H-bonds with Asp94 .
- MD simulations (GROMACS): Run 100-ns trajectories to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) >3 Å indicates poor target engagement .
Basic: What are the compound’s solubility and formulation considerations?
Experimental data:
- Solubility: Low aqueous solubility (<0.1 mg/mL in water). Use co-solvents (e.g., 10% DMSO) or lipid-based carriers for in vitro assays .
- LogP: Predicted ~3.2 (via ChemAxon), indicating moderate lipophilicity. Adjust formulation with surfactants (e.g., Tween-80) for in vivo studies .
Advanced: How to troubleshoot inconsistent NMR spectra post-synthesis?
Diagnostic steps:
- Impurity analysis: Compare with ’s NMR (e.g., acetamide NH at δ 10.10 ppm). Extra peaks at δ 2.5–3.0 ppm may indicate unreacted ethylamine .
- Dynamic effects: Broadening of cyclohexyl signals suggests conformational exchange; acquire spectra at higher temperatures (e.g., 50°C) to sharpen peaks .
Advanced: What are the ethical and safety protocols for handling this compound?
Guidelines:
- Toxicity screening: Perform Ames test (OECD 471) for mutagenicity and acute toxicity in zebrafish embryos (LC50) prior to in vivo studies .
- Waste disposal: Neutralize sulfanyl-containing waste with 10% NaOCl to oxidize thiols to non-toxic sulfonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
